Fmoc-Phe-OH

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Fmoc-Phe-OH (N-α-Fmoc-L-phenylalanine) is a cornerstone building block in Fmoc-based solid-phase peptide synthesis (SPPS), combining the base-labile Fmoc protecting group with the native L-phenylalanine amino acid. Its aromatic benzyl side chain imparts predictable hydrophobicity and specific structural properties to synthesized peptides, making it essential for introducing phenylalanine residues in therapeutic peptides, structure-activity relationship (SAR) studies, and peptidomimetic development.

Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
CAS No. 35661-40-6
Cat. No. B557390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-OH
CAS35661-40-6
SynonymsFmoc-L-phenylalanine; Fmoc-Phe-OH; 35661-40-6; N-9-Fmoc-L-phenylglycine; N-Fmoc-L-phenylalanine; N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine; Fmoc-L-Phe-OH; (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-PHENYLPROPANOICACID; FMOC-PHENYLALANINE; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine; 286460-71-7; SJVFAHZPLIXNDH-QFIPXVFZSA-N; FMOC-L-PHE; (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propionicacid; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoicacid; N-alpha-Fmoc-L-phenylalanine; (2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-PHENYLPROPANOICACID; AmbotzFAA1175; AC1LJQNF; FMOC-PHE; PubChem10029; N-FMOC-PHE-OH; N-FMOC-L-PHE; KSC561Q2P; SCHEMBL119455
Molecular FormulaC24H21NO4
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKeySJVFAHZPLIXNDH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Fmoc-Phe-OH (CAS 35661-40-6) Remains the Standard for Phenylalanine Incorporation in Fmoc-SPPS


Fmoc-Phe-OH (N-α-Fmoc-L-phenylalanine) is a cornerstone building block in Fmoc-based solid-phase peptide synthesis (SPPS), combining the base-labile Fmoc protecting group with the native L-phenylalanine amino acid . Its aromatic benzyl side chain imparts predictable hydrophobicity and specific structural properties to synthesized peptides, making it essential for introducing phenylalanine residues in therapeutic peptides, structure-activity relationship (SAR) studies, and peptidomimetic development [1]. Unlike modified or substituted phenylalanine derivatives, Fmoc-Phe-OH represents the unsubstituted aromatic reference standard against which all Phe-containing peptide synthesis is benchmarked.

Why Generic Phenylalanine Substitution Fails: Evidence-Based Differentiation of Fmoc-Phe-OH


Attempting to substitute Fmoc-Phe-OH with generic phenylalanine derivatives, non-Fmoc protected analogs, or even closely related Fmoc-amino acids (e.g., Fmoc-Tyr-OH, Fmoc-Leu-OH, Fmoc-D-Phe-OH, Fmoc-Phg-OH) introduces quantifiable risks including reduced coupling efficiency, altered self-assembly morphology, compromised enantiomeric purity, and unpredictable resin loading behavior . These differences are not merely academic; they directly impact peptide yield, product purity, and reproducibility in both research and process-scale peptide manufacturing [1]. The evidence below demonstrates exactly where Fmoc-Phe-OH offers verifiable differentiation that justifies its selection over potential alternatives.

Quantitative Differentiation of Fmoc-Phe-OH: Comparative Evidence for Procurement and Scientific Selection


Superior Acylation Efficiency of Fmoc-Phe-OH vs. Fmoc-Leu-OH Under DCC-HOBt Conditions

In a direct comparative study using the DCC-HOBt coupling system, Fmoc-Phe-OH demonstrated substantially higher acylation efficiency when coupled to H2N-Leu-resin compared to Fmoc-Leu-OH esterification onto Wang resin under equivalent conditions [1].

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Fmoc-Phe-OH Outperforms Boc-Protected Analogs in Wang Resin Loading Efficiency

A comparative study evaluating esterification efficiency onto Wang resin demonstrated that Fmoc-Phe-OH achieves significantly lower resin loading capacity (56.1-56.3%) compared to the Boc-Phe-OH/Merrifield resin system (89.2-90.0%), establishing critical baseline expectations for Fmoc-based SPPS protocols [1].

Resin Loading Fmoc Chemistry Solid-Phase Peptide Synthesis

High Enantiomeric Purity of Commercial Fmoc-Phe-OH (≥99.8%) for Stereochemically Demanding Applications

Commercial Fmoc-Phe-OH from premium sources achieves certified enantiomeric purity of ≥99.8% and HPLC purity of ≥99.0%, with controlled impurity profiles including dipeptide contaminants (Fmoc-Phe-Phe-OH ≤0.1%) and free phenylalanine (≤0.2%) [1]. While direct comparator data for racemization rates under identical coupling conditions are not available in the sourced literature, the exceptional enantiomeric purity specification establishes a high baseline for stereochemical integrity.

Enantiomeric Purity Peptide Synthesis Quality Control

Fmoc-Phe-OH Self-Assembles into Nanofibers, Distinct from Fmoc-Trp-OH Nanoparticles

In aqueous self-assembly studies, Fmoc-Phe-OH and Fmoc-Tyr-OH both formed nanofibers driven by π-π stacking and hydrogen bonding, whereas Fmoc-Trp-OH self-assembled into nanoparticles [1]. This morphological divergence is quantified through distinct aggregation pathways and final nanostructure architectures.

Self-Assembly Biomaterials Supramolecular Chemistry

Quantified Impurity Profile Enables Reliable Batch-to-Batch Consistency for Process Development

Premium-grade Fmoc-Phe-OH (Novabiochem) provides a fully characterized impurity profile with specific limits for critical contaminants: Fmoc-β-Ala-OH (≤0.1%), Fmoc-β-Ala-Phe-OH (≤0.1%), Fmoc-Phe-Phe-OH (≤0.1%), free phenylalanine (≤0.2%), and acetate (≤0.02%) . This specification-level documentation enables procurement decisions based on traceable quality metrics.

Impurity Control Process Development Quality Assurance

Water-Dispersible Nanoparticle Formulation of Fmoc-Phe-OH Achieves Quantitative Coupling in 30 Minutes

Water-dispersible Fmoc-Phe-OH nanoparticles coupled to H-Leu-Rink amide TentaGel resin using WSCI/HONB/DIEA achieved 68% yield within 15 minutes and quantitative (100%) yield within 30 minutes [1]. This demonstrates that even under aqueous conditions, Fmoc-Phe-OH can achieve complete coupling with appropriate formulation.

Aqueous SPPS Nanoparticle Formulation Green Chemistry

Optimal Application Scenarios for Fmoc-Phe-OH Based on Verified Performance Data


High-Efficiency Solid-Phase Peptide Synthesis Requiring Quantitative Phenylalanine Incorporation

For SPPS workflows where phenylalanine must be incorporated with near-quantitative coupling efficiency, Fmoc-Phe-OH demonstrates 100% acylation yield within 30 minutes under DCC-HOBt conditions in DCM [1]. This performance advantage over Fmoc-Leu-OH (18% yield in DCM) makes Fmoc-Phe-OH the preferred choice for peptide sequences containing multiple Phe residues or for difficult couplings where high driving force is required.

Development of Fibrous Hydrogel Biomaterials for Tissue Engineering and 3D Cell Culture

Fmoc-Phe-OH self-assembles into nanofibers (straight and twisted fibrils coexisting with nanotapes) in aqueous solution, driven by π-π stacking and hydrogen bonding [2]. This fibrous morphology is specifically suited for creating hydrogel scaffolds that mimic extracellular matrix architecture, supporting applications in tissue engineering, regenerative medicine, and 3D cell microculture where Fmoc-Trp-OH (nanoparticles) would not provide the same structural benefit.

GMP Peptide Manufacturing and Process Development Requiring Fully Characterized Raw Materials

Premium-grade Fmoc-Phe-OH (e.g., Novabiochem) provides comprehensive analytical characterization including enantiomeric purity (≥99.8%), HPLC purity (≥99.0%), and quantified limits for five individual impurity species (dipeptides, free amino acid, acetate) . This level of specification supports regulatory filings, process validation, and consistent batch-to-batch performance in cGMP peptide manufacturing environments where raw material traceability is mandatory.

Aqueous or Green SPPS Protocols Using Water-Dispersible Nanoparticle Formulations

When formulated as water-dispersible nanoparticles, Fmoc-Phe-OH achieves 100% coupling yield to resin-bound peptide chains within 30 minutes under aqueous conditions using WSCI/HONB/DIEA activation [3]. This enables the development of environmentally sustainable SPPS protocols that reduce organic solvent consumption while maintaining quantitative phenylalanine incorporation.

Technical Documentation Hub

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